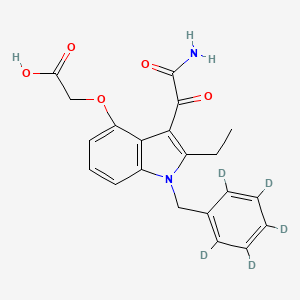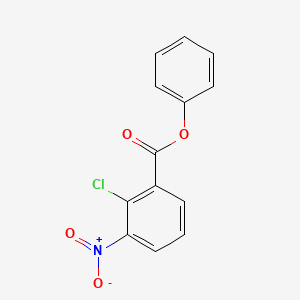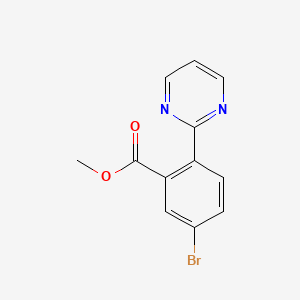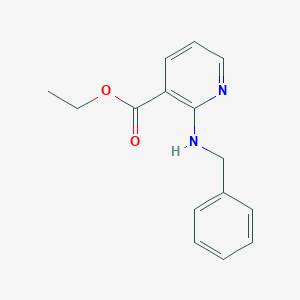
Varespladib-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Varespladib-d5 is a deuterated form of Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and snakebite envenomation .
Méthodes De Préparation
The synthesis of Varespladib-d5 involves several steps, starting with 4-oxyindole as the starting material. The process includes protecting the N atom with phenylsulfonyl, introducing an acetyl group to the site 2 of indole, reducing and deprotecting to obtain 2-ethyl-4-oxyindole, and finally acylating the site 3 of the indole with oxalyl chloride followed by ammonolysis . The reaction conditions are mild, and the process is cost-effective with high yield .
Analyse Des Réactions Chimiques
Varespladib-d5 primarily undergoes inhibition reactions with secretory phospholipase A2 (sPLA2). It does not significantly affect other enzymatic activities such as caseinolytic and esterasic activities . The compound is known to inhibit the enzymatic, coagulant, and haemorrhagic activities of snake venom . Common reagents used in these reactions include various buffers and substrates specific to the enzymatic assays .
Applications De Recherche Scientifique
Varespladib-d5 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phospholipase A2 inhibitors.
Biology: The compound is utilized in research focusing on the inhibition of inflammatory pathways.
Medicine: This compound is being investigated for its potential to treat acute coronary syndrome and other inflammatory diseases. .
Mécanisme D'action
Varespladib-d5 exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2), including groups IIA, V, and X . This inhibition disrupts the first step of the arachidonic acid pathway, which is crucial in the inflammatory response . By blocking sPLA2, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Varespladib-d5 is unique in its potent inhibition of sPLA2 compared to other similar compounds. Some similar compounds include:
Methyl-varespladib: An orally bioavailable prodrug of Varespladib, also used for inhibiting sPLA2.
Marimastat: Another inhibitor used in combination with Varespladib for enhanced protection against snake venom.
This compound stands out due to its high specificity and efficacy in inhibiting sPLA2, making it a valuable compound in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H20N2O5 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-[2-ethyl-3-oxamoyl-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indol-4-yl]oxyacetic acid |
InChI |
InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)/i3D,4D,5D,7D,8D |
Clé InChI |
BHLXTPHDSZUFHR-LOOCXSPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=C(C(=CC=C3)OCC(=O)O)C(=C2CC)C(=O)C(=O)N)[2H])[2H] |
SMILES canonique |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)


![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)

![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)







![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
